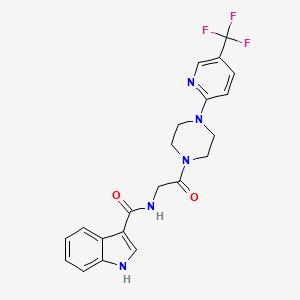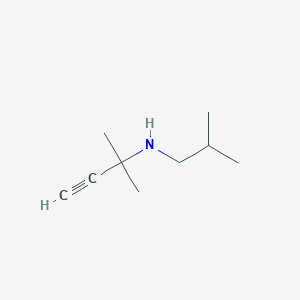
N-(2-Oxo-2-(4-(5-(Trifluormethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie
Bis(pyridin-2-yl)amin (dpa) und seine Derivate, einschließlich der hier beschriebenen Verbindung, dienen als flexible zweizähnige N,N-Liganden. Forscher verwenden sie in der supramolekularen Chemie weit verbreitet . Diese Liganden können Koordinationskomplexe mit Metallionen bilden, was zu interessanten Wirt-Gast-Wechselwirkungen, Selbstorganisation und molekularer Erkennung führt.
Katalyse
Die Struktur der Verbindung deutet auf mögliche katalytische Anwendungen hin. Bis(pyridin-2-yl)amin-basierte Liganden wurden in verschiedenen katalytischen Prozessen eingesetzt . Ihre Koordination an Übergangsmetalle kann Reaktivität, Selektivität und Stabilität verbessern. Die Untersuchung des katalytischen Verhaltens dieser Verbindung könnte wertvolle Erkenntnisse liefern.
Ionen-Sensorik
Bis(pyridin-2-yl)amin-Derivate sind für ihre Ionensensor-Eigenschaften bekannt . Diese Liganden können selektiv an bestimmte Metallionen oder andere geladene Spezies binden. Forscher haben ihre Verwendung bei der Entwicklung ionenselektiver Sensoren für die Umweltüberwachung oder biomedizinische Anwendungen untersucht.
Lumineszenzeigenschaften
Metallkomplexe, die mit Bis(pyridin-2-yl)amin-basierten Liganden gebildet werden, zeigen oft Lumineszenz . Diese Eigenschaften sind relevant für die Konstruktion von molekularen Sonden, Bildgebungsmitteln und optoelektronischen Materialien. Die Untersuchung des Fluoreszenzverhaltens der Verbindung könnte sich lohnen.
Zytotoxische Aktivität
Einige Metallkomplexe, die von Bis(pyridin-2-yl)amin-Liganden abgeleitet sind, zeigen zytotoxische Wirkungen . Das Verständnis der Wechselwirkung zwischen dieser Verbindung und biologischen Zielen könnte zur Arzneimittelentwicklung oder Krebsforschung beitragen.
DNA-Bindung
Bis(pyridin-2-yl)amin-basierte Liganden wurden hinsichtlich ihrer Fähigkeit untersucht, an DNA-Moleküle zu binden . Die Untersuchung, ob diese Verbindung mit DNA interagiert, und das Verständnis ihrer Bindungsart könnten Auswirkungen auf die pharmazeutische Chemie und die Gentherapie haben.
Elektronische Eigenschaften und Löslichkeit
Die Trifluormethylgruppe in der Struktur der Verbindung beeinflusst ihre elektronischen Eigenschaften, Löslichkeit und Lipophilie . Forscher modifizieren Liganden oft, um diese Eigenschaften für bestimmte Anwendungen fein abzustimmen.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c22-21(23,24)14-5-6-18(26-11-14)28-7-9-29(10-8-28)19(30)13-27-20(31)16-12-25-17-4-2-1-3-15(16)17/h1-6,11-12,25H,7-10,13H2,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKBMZVQYLECMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CNC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)
![3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2405249.png)
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)


![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)

![2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one](/img/structure/B2405259.png)
![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2405264.png)


![2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2405268.png)
